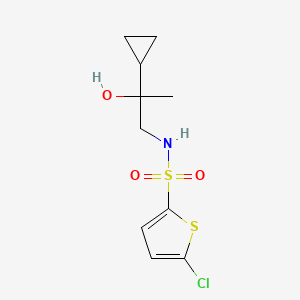

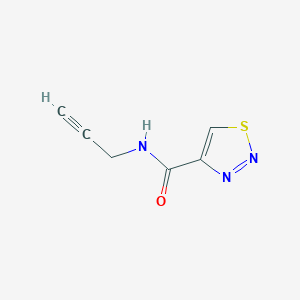

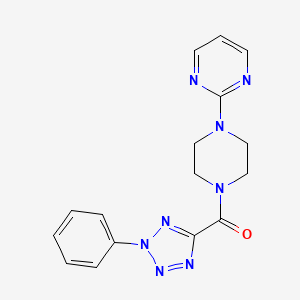

![molecular formula C11H14N4S B2592471 4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine CAS No. 2320506-58-7](/img/structure/B2592471.png)

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine” is a derivative of the imidazo[4,5-b]pyridine class . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described in various studies. For instance, the cyclization to the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal analysis .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to participate in various chemical reactions. For instance, they can undergo condensation reactions with different carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives can vary. For instance, one derivative, [(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methoxy]acetic acid, is a solid with the linear formula C10H11O3N3 .Scientific Research Applications

Synthesis and Chemical Reactions Research on imidazo[4,5-b]pyridine derivatives often focuses on novel synthetic methods and chemical reactions. For instance, a study by Darapaneni Chandra Mohan et al. (2013) highlights "water-mediated" hydroamination and silver-catalyzed aminooxygenation as methods to synthesize imidazo[1,2-a]pyridines, indicating a broader applicability to similar heterocyclic compounds (Darapaneni Chandra Mohan et al., 2013). This type of research is crucial for developing new pharmaceuticals and materials.

Antimicrobial Activity Compounds based on the imidazo[4,5-b]pyridine scaffold have been explored for their antimicrobial properties. A study by O. V. Elenich et al. (2019) on 3-Phenyl-1-Methylquinolin-2-One derivatives, which are structurally similar, reported significant antimicrobial activity, suggesting that derivatives of 4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine may also exhibit similar bioactivities (O. V. Elenich et al., 2019).

Material Science and Catalysis In material science, the synthesis and application of heterocyclic compounds often involve catalysis. A. Maleki (2014) described the use of Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst for synthesizing pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, a process that could be adapted for related imidazo[4,5-b]pyridine compounds (A. Maleki, 2014).

Pharmaceutical Research The discovery of novel imidazo[4,5-b]pyridines as potent and selective inhibitors of certain enzymes demonstrates the pharmaceutical relevance of these compounds. E. Hu et al. (2014) reported on the discovery of imidazo[4,5-b]pyridines as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A), indicating the potential for these compounds in treating neurological disorders (E. Hu et al., 2014).

Mechanism of Action

Mode of Action

It is known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .

Result of Action

Some imidazo[4,5-b]pyridine derivatives have shown significant activity against certain types of cells .

Safety and Hazards

Properties

IUPAC Name |

4-(3-methylimidazo[4,5-b]pyridin-2-yl)thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-14-10-9(3-2-4-12-10)13-11(14)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRVUHVXBLNAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

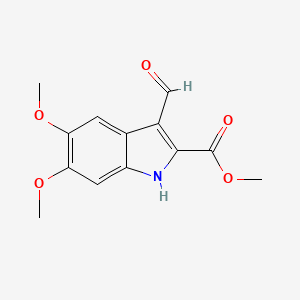

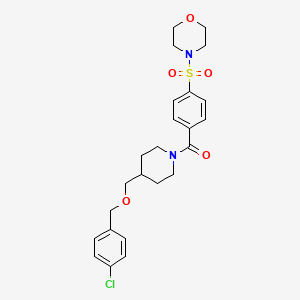

![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)

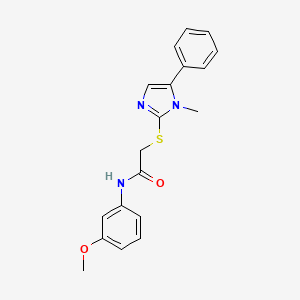

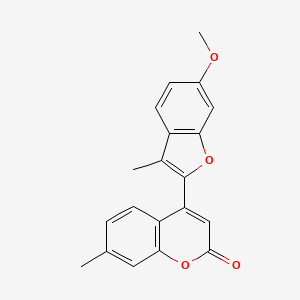

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate](/img/structure/B2592393.png)

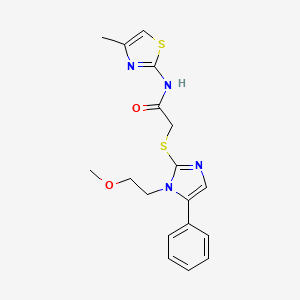

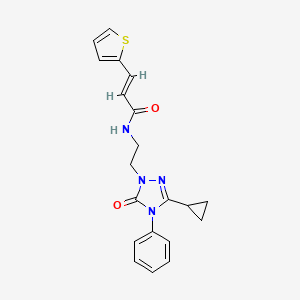

![1-(2,4-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2592403.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2592407.png)